molecular formula C9H7ClO3 B2372992 Methyl 3-chloro-2-formylbenzoate CAS No. 1287277-24-0

Methyl 3-chloro-2-formylbenzoate

Cat. No.: B2372992
CAS No.: 1287277-24-0
M. Wt: 198.6
InChI Key: VMQBNOPRRNIKKE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-formylbenzoate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, featuring a chloro substituent at the third position and a formyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-2-formylbenzoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Methyl 3-chloro-2-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-formylbenzoate involves its reactivity due to the presence of both the formyl and chloro groups. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactive sites make the compound versatile in organic synthesis, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-chloro-2-formylbenzoate is unique due to the presence of both the chloro and formyl groups, which provide distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

methyl 3-chloro-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBNOPRRNIKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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